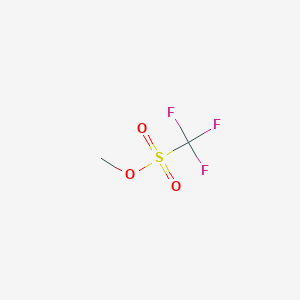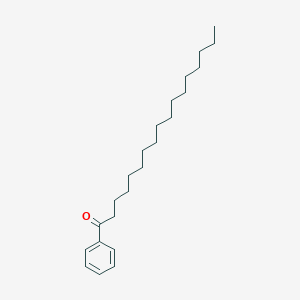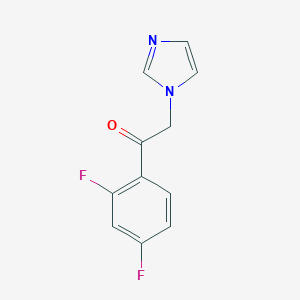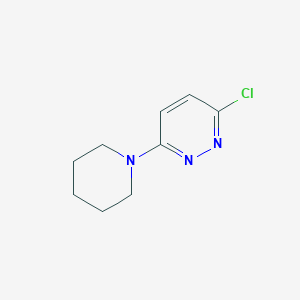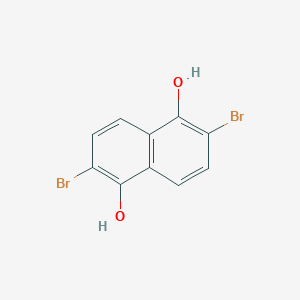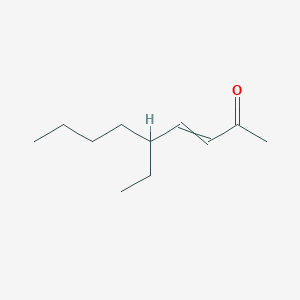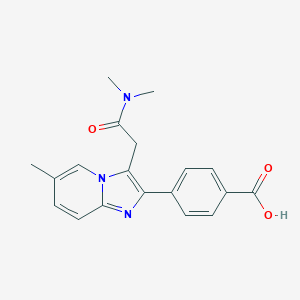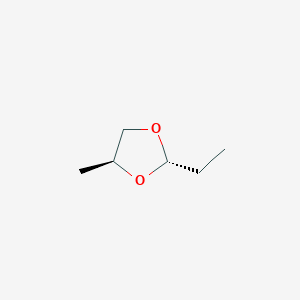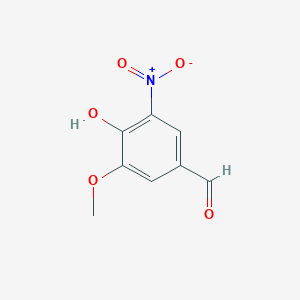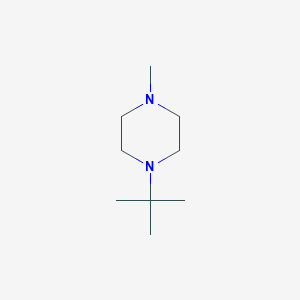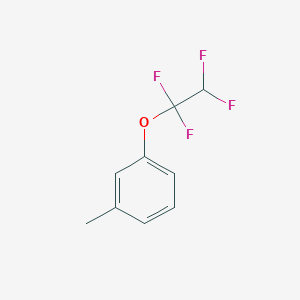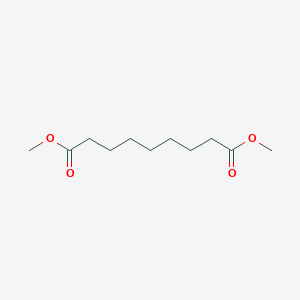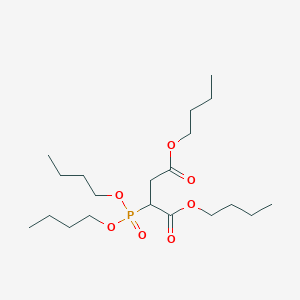
dibutyl 2-dibutoxyphosphorylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dibutyl 2-dibutoxyphosphorylbutanedioate is an organic compound with the molecular formula C20H39O7P It is a derivative of succinic acid and contains both ester and phosphonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-(dibutylphosphono) succinate typically involves the esterification of succinic acid with butanol in the presence of an esterification catalyst. The reaction conditions include maintaining a molar ratio of succinic acid to butanol of 1:2 to 1:6, and conducting the reaction in a reaction kettle. After the esterification reaction is complete, the product is purified through a rectification process, which involves distillation under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of dibutyl 2-(dibutylphosphono) succinate follows a similar process but on a larger scale. The use of continuous flow reactors and catalytic rectification towers allows for efficient and high-yield production. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
dibutyl 2-dibutoxyphosphorylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phosphonate esters.
Scientific Research Applications
dibutyl 2-dibutoxyphosphorylbutanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl 2-(dibutylphosphono) succinate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes and other proteins involved in phosphorylation processes. This interaction can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dibutyl succinate: A simpler ester of succinic acid without the phosphonate group.
Dimethyl 2-(dimethylphosphono) succinate: A similar compound with methyl groups instead of butyl groups.
Diethyl 2-(diethylphosphono) succinate: A similar compound with ethyl groups instead of butyl groups.
Uniqueness
The butyl groups provide hydrophobic characteristics, while the phosphonate group allows for interactions with biological molecules, making it a versatile compound for various research and industrial applications .
Properties
CAS No. |
10140-81-5 |
|---|---|
Molecular Formula |
C20H39O7P |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
dibutyl 2-dibutoxyphosphorylbutanedioate |
InChI |
InChI=1S/C20H39O7P/c1-5-9-13-24-19(21)17-18(20(22)25-14-10-6-2)28(23,26-15-11-7-3)27-16-12-8-4/h18H,5-17H2,1-4H3 |
InChI Key |
GGOVRPUILUBRCW-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC |
Synonyms |
2-(Dibutoxyphosphinyl)succinic acid dibutyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


